molecular formula C13H20ClN B13631230 rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride,cis

rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride,cis

Cat. No.: B13631230
M. Wt: 225.76 g/mol
InChI Key: DIOQLXKFNSZUHF-YLAFAASESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry and the presence of a methyl group on both the piperidine ring and the phenyl ring. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a carbonyl compound.

    Introduction of the Methyl Groups: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or methyl bromide.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    rac-(2R,3S)-3-methyl-2-phenylpiperidinehydrochloride, cis: Similar structure but lacks the methyl group on the phenyl ring.

    rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidinehydrochloride, cis: Similar structure but with the methyl group on the para position of the phenyl ring.

Uniqueness

rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and interaction with biological targets. This distinct stereochemistry and substitution pattern make it a valuable compound for various research applications.

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

(2S,3R)-3-methyl-2-(3-methylphenyl)piperidine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c1-10-5-3-7-12(9-10)13-11(2)6-4-8-14-13;/h3,5,7,9,11,13-14H,4,6,8H2,1-2H3;1H/t11-,13+;/m1./s1

InChI Key

DIOQLXKFNSZUHF-YLAFAASESA-N

Isomeric SMILES

C[C@@H]1CCCN[C@@H]1C2=CC=CC(=C2)C.Cl

Canonical SMILES

CC1CCCNC1C2=CC=CC(=C2)C.Cl

Origin of Product

United States

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